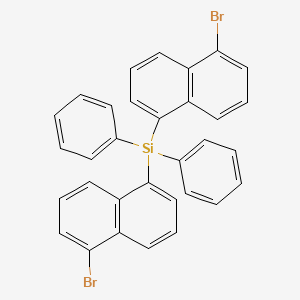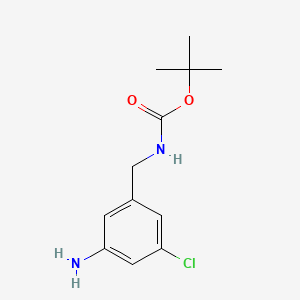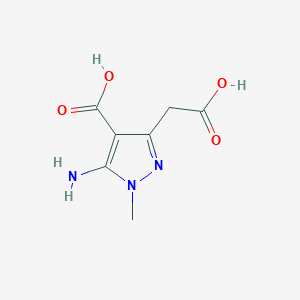
2-(3-Azetidinyl)-5-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Azetidinyl)-5-phenylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azetidinyl)-5-phenylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be synthesized through the reaction of an appropriate amine with a halogenated compound, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The process may also involve multiple purification steps to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Azetidinyl)-5-phenylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(3-Azetidinyl)-5-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 2-(3-Azetidinyl)-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Azetidinyl)pyridine
- 4-(3-Azetidinyl)pyridine
- 3-(3-Azetidinyl)pyridine
- 2-(3-Azetidinyl)pyrimidine
Uniqueness
2-(3-Azetidinyl)-5-phenylpyridine is unique due to the presence of both the azetidine and phenyl groups attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the phenyl group can enhance the compound’s ability to interact with hydrophobic regions of biological targets, potentially increasing its efficacy in certain applications .
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-5-phenylpyridine |
InChI |
InChI=1S/C14H14N2/c1-2-4-11(5-3-1)12-6-7-14(16-10-12)13-8-15-9-13/h1-7,10,13,15H,8-9H2 |
Clave InChI |
MQYOTDOCHIBYHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






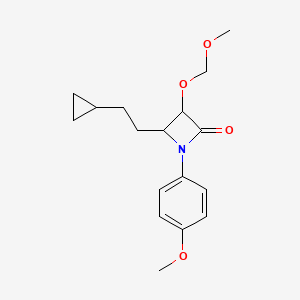

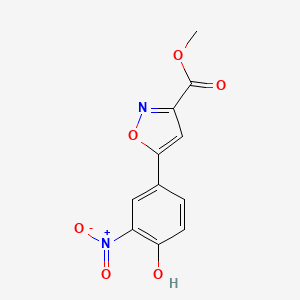
![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)
